molecular formula C7H16N2 B1280563 N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine CAS No. 70754-93-7

N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine

Cat. No. B1280563
CAS RN: 70754-93-7
M. Wt: 128.22 g/mol
InChI Key: SGIJBHQBXMMPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine” is a chemical compound . It is a derivative of pipradrol, which was originally developed as a treatment for ADHD in the 1950s.


Synthesis Analysis

The synthesis of “N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine” involves a reaction with potassium carbonate in dimethyl sulfoxide at 120°C for 18 hours .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine” is represented by the InChI code 1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing a novel 1,3-Dithiolane Compound related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. This involved a condensation reaction, and the compound's structure was analyzed using 1H NMR and X-ray diffractions, providing insights into its potential applications in chemical synthesis (Zhai Zhi-we, 2014).

Anticancer Activity

  • A study explored new palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including a compound similar to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine. These complexes demonstrated significant anticancer activity against various human cancer cell lines, indicating potential therapeutic applications (S. Mbugua et al., 2020).

Anticonvulsant Agents

  • Novel Schiff bases of 3-aminomethyl pyridine, structurally related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, were synthesized and screened for anticonvulsant activity. Several compounds exhibited significant protection against seizures, suggesting the potential for developing new anticonvulsant medications (S. Pandey & R. Srivastava, 2011).

Hydrogen Bonding in Schiff Base Ligands

  • Research into pyrrolide-imine Schiff base compounds, related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, revealed insights into hydrogen bonding and electrostatic interactions. These findings are relevant for understanding molecular structures in chemistry (M. Akerman & Victoria A. Chiazzari, 2014).

Catalytic Applications

  • A study on diiron(III) complexes of tridentate 3N ligands, including compounds structurally related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, investigated their use as catalysts for hydroxylation of alkanes. This research could influence the development of new catalysts in organic chemistry (M. Sankaralingam & M. Palaniandavar, 2014).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes with catecholates, including compounds related to N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine, displayed potent photocytotoxicity under red light and were used for cellular imaging. These findings contribute to the development of new photoactive compounds in medical research (Uttara Basu et al., 2014).

Safety And Hazards

“N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine” is classified as a hazardous substance. It has a signal word of “Danger” and is classified as Hazard Class 3,8. The precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

N,N-dimethyl-1-pyrrolidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIJBHQBXMMPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505927
Record name N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine

CAS RN

70754-93-7
Record name N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.